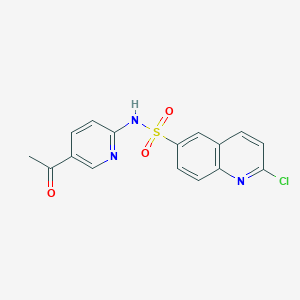
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and an acetylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of 2-chloroquinoline-6-sulfonyl chloride: This intermediate is prepared by reacting 2-chloroquinoline with chlorosulfonic acid under controlled conditions.
Coupling with 5-acetylpyridin-2-amine: The sulfonyl chloride intermediate is then reacted with 5-acetylpyridin-2-amine in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and sulfonamide groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of oxidized products at the acetyl or sulfonamide groups.
Reduction: Formation of reduced derivatives of the compound.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide: shares structural similarities with other sulfonamide and quinoline derivatives.
2-chloroquinoline-6-sulfonamide: Lacks the acetylpyridine moiety.
5-acetylpyridin-2-yl sulfonamide: Lacks the quinoline ring.
Uniqueness
- The presence of both the quinoline ring and the acetylpyridine moiety in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
923034-31-5 |
|---|---|
Molecular Formula |
C16H12ClN3O3S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide |
InChI |
InChI=1S/C16H12ClN3O3S/c1-10(21)12-3-7-16(18-9-12)20-24(22,23)13-4-5-14-11(8-13)2-6-15(17)19-14/h2-9H,1H3,(H,18,20) |
InChI Key |
MOAATAUFZHYSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


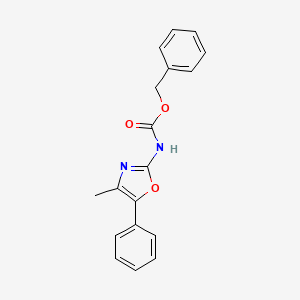
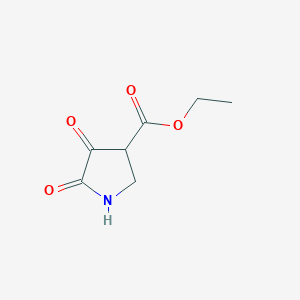
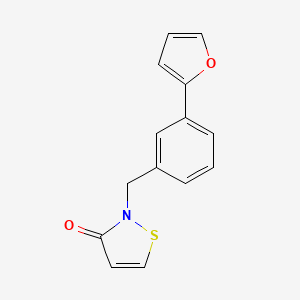
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
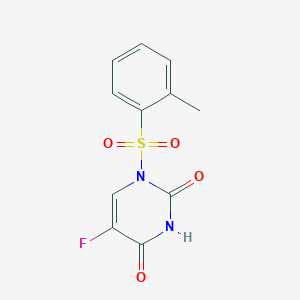
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
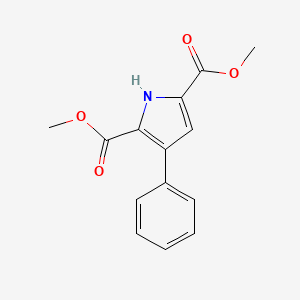

![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)
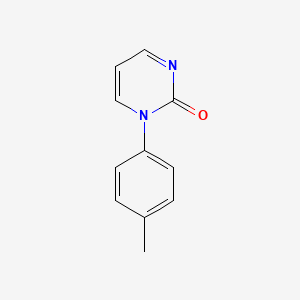
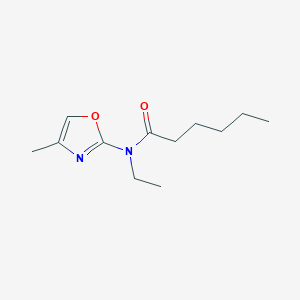
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)

